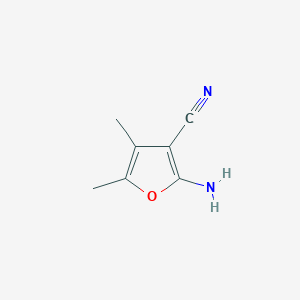
2-Amino-5-iodobenzonitrile
Descripción general
Descripción
2-Amino-5-iodobenzonitrile is a chemical compound with the molecular formula C7H5IN2 . It has a molecular weight of 244.03 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-5-iodobenzonitrile is 1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 . This indicates the arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
2-Amino-5-iodobenzonitrile is a solid substance at room temperature . It has a molecular weight of 244.03 . The InChI code is 1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- 2-Amino-5-iodobenzonitrile is often used as a building block in various chemical syntheses . It’s a solid substance at room temperature and has a molecular weight of 244.03 .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, this compound would be combined with other reactants under controlled conditions to form the desired product .
- The outcomes obtained would also depend on the specific synthesis. In general, the goal of using this compound in synthesis would be to incorporate its structure into a more complex molecule .
-
Synthesis of Lapatinib Intermediate
- 2-Amino-5-iodobenzonitrile is used as an intermediate in the synthesis of a lapatinib intermediate of N-[3-chloro-4-3-fluorophenzyloxyphenyl]-6-iodoquinazolin-4-amine .
- The specific methods of application or experimental procedures would involve reacting 2-Amino-5-iodobenzonitrile with other compounds under controlled conditions to form the lapatinib intermediate .
- The outcome of this application would be the production of the lapatinib intermediate, which could then be used in the synthesis of lapatinib, a drug used to treat certain types of cancer .
-
Pharmaceutical Research
- 2-Amino-5-iodobenzonitrile could potentially be used in pharmaceutical research . The specific methods of application or experimental procedures would depend on the particular research being performed .
- The outcomes obtained would also depend on the specific research. In general, the goal of using this compound in pharmaceutical research would be to develop new drugs or improve existing ones .
-
Material Science
- 2-Amino-5-iodobenzonitrile could potentially be used in material science . The specific methods of application or experimental procedures would depend on the particular research being performed .
- The outcomes obtained would also depend on the specific research. In general, the goal of using this compound in material science would be to develop new materials or improve existing ones .
Safety And Hazards
The safety information for 2-Amino-5-iodobenzonitrile indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propiedades
IUPAC Name |
2-amino-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOKVMBFXTMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433418 | |
| Record name | 2-Amino-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodobenzonitrile | |
CAS RN |
132131-24-9 | |
| Record name | 2-Amino-5-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132131-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)